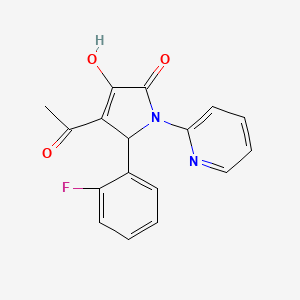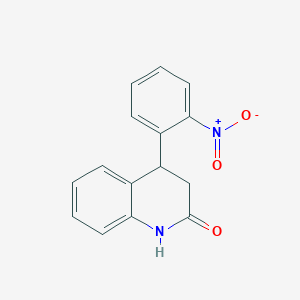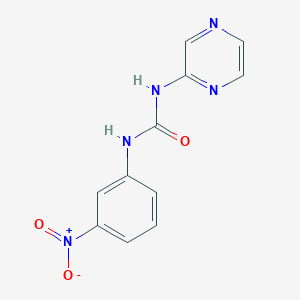
N-(3-nitrophenyl)-N'-2-pyrazinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-N'-2-pyrazinylurea (NPU) is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), an enzyme that plays a crucial role in regulating intracellular levels of cyclic nucleotides. NPU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
作用機序
N-(3-nitrophenyl)-N'-2-pyrazinylurea is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), an enzyme that catalyzes the hydrolysis of cyclic nucleotides. By inhibiting PDE, N-(3-nitrophenyl)-N'-2-pyrazinylurea increases the intracellular levels of cyclic nucleotides, which in turn activates various signaling pathways. The activation of these pathways leads to the observed biological effects of N-(3-nitrophenyl)-N'-2-pyrazinylurea.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-2-pyrazinylurea has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-nitrophenyl)-N'-2-pyrazinylurea has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB). Additionally, N-(3-nitrophenyl)-N'-2-pyrazinylurea has been shown to improve myocardial function and reduce myocardial infarction size by increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
実験室実験の利点と制限
N-(3-nitrophenyl)-N'-2-pyrazinylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PDE, making it a useful tool for studying the role of cyclic nucleotides in various biological processes. N-(3-nitrophenyl)-N'-2-pyrazinylurea is also stable and easy to synthesize, making it readily available for research. However, N-(3-nitrophenyl)-N'-2-pyrazinylurea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, N-(3-nitrophenyl)-N'-2-pyrazinylurea has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
将来の方向性
There are several future directions for the research on N-(3-nitrophenyl)-N'-2-pyrazinylurea. One potential direction is the development of N-(3-nitrophenyl)-N'-2-pyrazinylurea analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of N-(3-nitrophenyl)-N'-2-pyrazinylurea in other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of N-(3-nitrophenyl)-N'-2-pyrazinylurea and its downstream signaling pathways. Overall, N-(3-nitrophenyl)-N'-2-pyrazinylurea has significant potential for therapeutic applications and warrants further investigation.
合成法
The synthesis method of N-(3-nitrophenyl)-N'-2-pyrazinylurea involves the reaction of 3-nitrophenyl isocyanate with 2-aminopyrazine in the presence of a base. The reaction yields N-(3-nitrophenyl)-N'-2-pyrazinylurea as a white solid with a melting point of 220-222°C. The purity of the compound can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(3-nitrophenyl)-N'-2-pyrazinylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. N-(3-nitrophenyl)-N'-2-pyrazinylurea has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(3-nitrophenyl)-N'-2-pyrazinylurea has been shown to have cardioprotective effects by improving myocardial function and reducing myocardial infarction size.
特性
IUPAC Name |
1-(3-nitrophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-11(15-10-7-12-4-5-13-10)14-8-2-1-3-9(6-8)16(18)19/h1-7H,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDMDTUZCYKIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Nitrophenyl)-3-pyrazin-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)
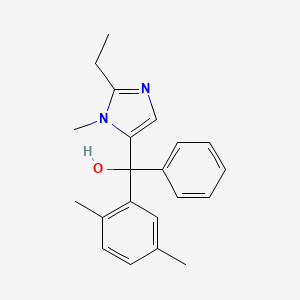
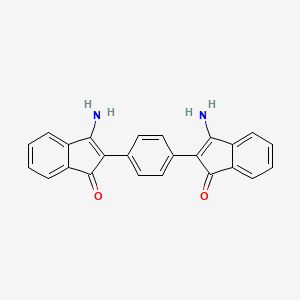
![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)
